Cas no 1483041-78-6 (3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one)

3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-1-(2-fluorophenyl)propan-1-one
- 1483041-78-6
- AKOS014937568
- CS-0239663
- EN300-2171443
- 1-Propanone, 3-cyclopropyl-1-(2-fluorophenyl)-
- 3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one
-
- MDL: MFCD21261354
- インチ: 1S/C12H13FO/c13-11-4-2-1-3-10(11)12(14)8-7-9-5-6-9/h1-4,9H,5-8H2
- InChIKey: XFPOEDYVEBWEHK-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C(CCC1CC1)=O
計算された属性
- せいみつぶんしりょう: 192.095043196g/mol
- どういたいしつりょう: 192.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 1.124±0.06 g/cm3(Predicted)
- ふってん: 272.6±13.0 °C(Predicted)
3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2171443-2.5g |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 2.5g |
$2127.0 | 2023-09-16 | ||
Enamine | EN300-2171443-10.0g |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 10g |
$4667.0 | 2023-05-25 | ||
Enamine | EN300-2171443-0.5g |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 0.5g |
$847.0 | 2023-09-16 | ||
Aaron | AR0284R7-2.5g |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 95% | 2.5g |
$2950.00 | 2025-02-15 | |
1PlusChem | 1P0284IV-10g |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 95% | 10g |
$5831.00 | 2023-12-21 | |
1PlusChem | 1P0284IV-1g |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 95% | 1g |
$1405.00 | 2024-06-20 | |
1PlusChem | 1P0284IV-100mg |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 95% | 100mg |
$527.00 | 2024-06-20 | |
Aaron | AR0284R7-100mg |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 95% | 100mg |
$542.00 | 2025-02-15 | |
1PlusChem | 1P0284IV-5g |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 95% | 5g |
$3952.00 | 2024-06-20 | |
Enamine | EN300-2171443-10g |
3-cyclopropyl-1-(2-fluorophenyl)propan-1-one |
1483041-78-6 | 10g |
$4667.0 | 2023-09-16 |
3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
3-Cyclopropyl-1-(2-fluorophenyl)propan-1-oneに関する追加情報
3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one: A Comprehensive Overview
3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one, also known by its CAS number CAS No. 1483041-78-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery and material science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.
The molecular structure of 3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one comprises a cyclopropyl group attached to a propanone backbone, which is further substituted with a fluorophenyl group at the 2-position. This combination of functional groups imparts the compound with distinct electronic and steric properties, making it a valuable substrate for various chemical transformations. The cyclopropyl group, known for its ring strain and reactivity, plays a crucial role in determining the compound's reactivity and selectivity in different reaction environments.
Recent studies have explored the synthesis of 3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one through various routes, including nucleophilic additions, organocatalytic processes, and transition-metal-catalyzed reactions. These methods have not only improved the yield and purity of the compound but also provided insights into its intermediates and reaction mechanisms. For instance, researchers have utilized asymmetric catalysis to synthesize enantiomerically enriched versions of this compound, which are essential for studying its stereochemical effects in biological systems.
The pharmacological profile of CAS No. 1483041-78-6 has been a focal point of recent investigations. Preclinical studies suggest that this compound exhibits potential anti-tumor activity by modulating key signaling pathways involved in cancer cell proliferation and apoptosis. Additionally, it has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and reducing oxidative stress in vitro. These findings underscore the importance of further research to elucidate its mechanism of action and optimize its therapeutic potential.
In terms of applications, 3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one has been explored as a building block in medicinal chemistry for constructing bioactive molecules with complex architectures. Its ability to undergo diverse transformations makes it a versatile tool for constructing libraries of compounds with varying functional groups and stereochemistry. Moreover, the compound's stability under physiological conditions enhances its suitability for drug delivery systems.
The future prospects for CAS No. 1483041-78-6 are promising, with ongoing research focusing on its role as an intermediate in natural product synthesis and as a ligand in metal-catalyzed reactions. The integration of computational chemistry techniques, such as molecular docking and quantum mechanics calculations, has provided deeper insights into its interactions with biological targets and catalytic systems.
In conclusion, 3-Cyclopropyl-1-(2-fluorophenyl)propan-1-one, or CAS No. 1483041-78-6, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a valuable asset in both academic research and industrial development.
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